molecular formula C26H30N2O6 B599922 Fmoc-Val-Ser(Psime,Mepro)-OH CAS No. 186023-49-4

Fmoc-Val-Ser(Psime,Mepro)-OH

Cat. No. B599922
M. Wt: 466.534
InChI Key: KLYUTTJBDDHKOC-VXKWHMMOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Val-Ser(Psime,Mepro)-OH is a dipeptide derivative of the amino acid valine, which is commonly used in peptide synthesis. It is a versatile, water-soluble, and stable compound that has been used in a variety of scientific research applications, including biochemistry, molecular biology, and biophysics.

Scientific Research Applications

  • Solid-Phase Peptide Synthesis : The use of Fmoc-Ser(ψMe,Mepro)-OH, a variant of Fmoc-Val-Ser(Psime,Mepro)-OH, has been demonstrated in the synthesis of a specific C-terminal sequence of human growth hormone (hGH) with one extra Tyr attached to its N-terminus. This technique showed that the acylation of these hindered moieties is possible, thus avoiding the use of costly or unavailable corresponding dipeptides. This advancement in SPPS showcases its potential for synthesizing complex peptide sequences (Manne et al., 2022).

  • Derivatization and Fluorescence Detection : Fmoc-Val-Ser(Psime,Mepro)-OH is involved in the derivatization and fluorescence detection of amino acids and peptides. The method used 9-fluorenylmethyl chloroformate (FMOC) for the derivatization of amino acids and peptides, demonstrating a technique for efficient analysis and detection (Shangguan et al., 2001).

properties

IUPAC Name

(4S)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O6/c1-15(2)22(23(29)28-21(24(30)31)14-34-26(28,3)4)27-25(32)33-13-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,15,20-22H,13-14H2,1-4H3,(H,27,32)(H,30,31)/t21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLYUTTJBDDHKOC-VXKWHMMOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1C(COC1(C)C)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1[C@@H](COC1(C)C)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Val-Ser(Psime,Mepro)-OH

Citations

For This Compound
1
Citations
JD Wade, F Lin, MA Hossain, RM Dawson - Amino Acids, 2012 - Springer
Gonococcal growth inhibitor 1 (GGI-1) is a 44-residue peptide with potent anti-Legionella activity. It has been isolated from Staphylococcus haemolyticus but, to date, its chemical …
Number of citations: 47 link.springer.com

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